Mass Shift for Accurate LC-MS/MS Quantification
The deuterium substitution in 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 creates a +3.02 Da mass differential relative to the unlabeled analyte, enabling distinct detection in multiple reaction monitoring (MRM) modes without chromatographic separation. This mass shift is essential for correcting matrix effects, which can cause 4–9% variability in calibration slopes in complex matrices such as green onion extracts when using non-isotopic internal standards [1].
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 161.22 g/mol (exact mass 161.12 Da) |
| Comparator Or Baseline | 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea: 158.20 g/mol (exact mass 158.11 Da) |
| Quantified Difference | +3.02 Da mass shift |
| Conditions | LC-MS and GC-MS analysis; MRM transition selection |
Why This Matters
This mass differential enables unambiguous identification and quantification of the target analyte in complex biological or environmental matrices, directly addressing matrix-induced variability that would otherwise compromise data accuracy.
- [1] Itoh N, et al. The use of isotope-labeled internal standards to overcome matrix effects on quantification of neonicotinoid pesticides in food by LC/MS. Journal of Pesticide Science. (accessed via envsaf.alljournals.cn). View Source
